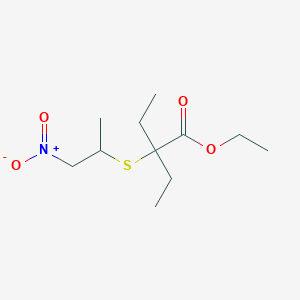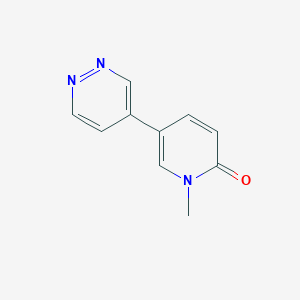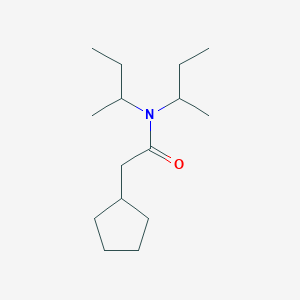
ethyl N'-(cyclohexylideneamino)carbamimidothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N’-(cyclohexylideneamino)carbamimidothioate is an organic compound with a complex structure that includes a cyclohexylideneamino group and a carbamimidothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N’-(cyclohexylideneamino)carbamimidothioate typically involves the reaction of ethyl carbamimidothioate with cyclohexylideneamine. This reaction can be carried out under mild conditions, often at room temperature, using a base such as triethylamine (Et3N) to facilitate the reaction . The process is generally efficient and yields the desired product in good quantities.
Industrial Production Methods
Industrial production of ethyl N’-(cyclohexylideneamino)carbamimidothioate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for maximizing yield and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamimidothioate moiety, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Ethyl N’-(cyclohexylideneamino)carbamimidothioate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive functional groups.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl N’-(cyclohexylideneamino)carbamimidothioate involves its interaction with molecular targets such as enzymes and proteins. The compound’s reactive functional groups can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modification of their activity. This mechanism is particularly relevant in the context of enzyme inhibition and protein labeling studies .
Comparison with Similar Compounds
Ethyl N’-(cyclohexylideneamino)carbamimidothioate can be compared with other similar compounds, such as:
Ethyl carbamimidothioate: A simpler compound with similar reactivity but lacking the cyclohexylideneamino group.
Cyclohexylideneamine: Another related compound that shares the cyclohexylideneamino moiety but lacks the carbamimidothioate group.
N-ethylmaleimide: A compound with similar reactivity towards thiols and amines but with a different structural framework
Properties
CAS No. |
92734-78-6 |
|---|---|
Molecular Formula |
C9H17N3S |
Molecular Weight |
199.32 g/mol |
IUPAC Name |
ethyl N'-(cyclohexylideneamino)carbamimidothioate |
InChI |
InChI=1S/C9H17N3S/c1-2-13-9(10)12-11-8-6-4-3-5-7-8/h2-7H2,1H3,(H2,10,12) |
InChI Key |
ZFGIUVNFGDVQOG-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(=NN=C1CCCCC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Decahydro-1H-6,11-methanopyrrolo[1,2-a]azonine](/img/structure/B14370113.png)

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)
![8-[(But-3-en-2-yl)oxy]octa-1,6-diene](/img/structure/B14370144.png)




![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)

